N-[2-(1H-indol-3-yl)ethyl]-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
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Description
“N-[2-(1H-indol-3-yl)ethyl]-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide” is a complex organic compound. It contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound also contains a pyrazole ring, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of such compounds often involves the coupling of carboxylic acids and amines . A common method for amide synthesis is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling . DCC is commonly used for the preparation of esters, amides, or anhydrides .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The indole ring provides a plane of conjugation that can participate in aromatic stacking interactions . The pyrazole ring introduces additional nitrogen atoms into the structure, which can participate in hydrogen bonding and other polar interactions .Chemical Reactions Analysis
The compound, due to its complex structure, can undergo a variety of chemical reactions. For instance, the indole ring can undergo electrophilic substitution at the C3 position . The pyrazole ring can participate in a variety of reactions, including nucleophilic substitutions .Future Directions
The future directions for this compound could involve further exploration of its potential biological activities. Given the diverse pharmacological properties of indole-containing compounds , it would be interesting to investigate whether this compound displays similar activities. Additionally, modifications to the structure of the compound could be explored to enhance its properties or introduce new functionalities.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of targets within the body.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that results in these effects.
Biochemical Pathways
It is known that indole derivatives can affect a wide range of physiological responses . For example, naproxen, a nonsteroidal anti-inflammatory drug (NSAID), blocks arachidonate binding to inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2, resulting in analgesic and anti-inflammatory effects . This suggests that the compound may affect similar pathways.
Result of Action
It is known that indole derivatives can have a wide range of biological activities . For example, certain indole derivatives have been reported to show inhibitory activity against influenza A . This suggests that the compound may have similar effects.
Action Environment
It is known that the synthesis of indole derivatives can be influenced by environmental conditions . This suggests that the compound’s action may also be influenced by environmental factors.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-6-pyrazol-1-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c25-18(16-6-7-17(23-22-16)24-11-3-9-21-24)19-10-8-13-12-20-15-5-2-1-4-14(13)15/h1-7,9,11-12,20H,8,10H2,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHRILOYNNYXIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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